

# Chartarlactam A: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Chartarlactam A** is a naturally occurring phenylspirodrimane compound isolated from the sponge-associated fungus Stachybotrys chartarum. As a member of the broader chartarlactam family, it has garnered interest within the scientific community for its potential therapeutic applications. This document provides a detailed overview of **Chartarlactam A** and its related compounds, focusing on its biological activities, quantitative data, and the experimental methodologies employed in its characterization. This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

## Introduction

Chartarlactams are a class of meroterpenoids characterized by a drimane-type sesquiterpene skeleton spiro-fused to a phenyl moiety.[1] These compounds are produced by the endophytic fungus Stachybotrys chartarum, which has been isolated from marine sponges such as Niphates recondita.[2] The unique structural features of chartarlactams have prompted investigations into their biological activities, revealing a range of effects including antihyperlipidemic, antibacterial, and antiviral properties.[2][3] This guide focuses primarily on Chartarlactam A and provides comparative data from other members of the chartarlactam family where relevant.



## **Chemical Structure and Properties**

The structure of **Chartarlactam A** and other chartarlactams has been elucidated through extensive spectroscopic analysis, including HRESIMS, NMR, and IR, with absolute configurations often confirmed by X-ray single-crystal diffraction.[4]

## **Biological Activity and Quantitative Data**

**Chartarlactam A** and its analogues have demonstrated a variety of biological activities. The primary reported activity for **Chartarlactam A** is its antihyperlipidemic effect. Other chartarlactams have shown antibacterial and antiviral potential.

## **Antihyperlipidemic Activity**

**Chartarlactam A** has been evaluated for its ability to reduce lipid accumulation in human hepatoma (HepG2) cells.[2] While specific IC50 values for **Chartarlactam A** are not consistently reported in the reviewed literature, related compounds have shown dosedependent effects on intracellular lipid levels.[4]

Table 1: Antihyperlipidemic and Cytotoxic Activity of **Chartarlactam A**nalogues

Compound/An alogue	Cell Line	Activity	IC50 Value (μM)	Source
Stachybotrychro mene A	HepG2	Cytotoxic	73.7	[5]
Stachybotrychro mene B	HepG2	Cytotoxic	28.2	[5]

## **Antibacterial and Antiviral Activity**

While **Chartarlactam A** itself has not been the primary focus of antibacterial and antiviral studies, other members of the chartarlactam family, specifically Chartarlactams Q, R, and S, have demonstrated notable activity against Staphylococcus aureus.[3][6] Chartarlactam T has been reported to inhibit the Zika virus (ZIKV).[3]

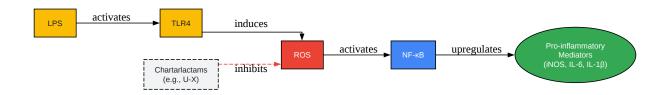
Table 2: Antibacterial and Antiviral Activity of Chartarlactams



Compound	Target	Activity	MIC/IC50 Value	Source
Chartarlactam Q	Staphylococcus aureus	Antibacterial	8 μg/mL (MIC)	[3][6]
Chartarlactam R	Staphylococcus aureus	Antibacterial	16 μg/mL (MIC)	[3][6]
Chartarlactam S	Staphylococcus aureus	Antibacterial	4 μg/mL (MIC)	[3][6]
Chartarlactam T	Zika Virus (ZIKV)	Antiviral	Not Specified	[3]

## **Mechanism of Action and Signaling Pathways**

The precise mechanism of action for **Chartarlactam A**'s antihyperlipidemic activity has not been fully elucidated in the reviewed literature. However, studies on related phenylspirodrimanes, such as Chartarlactams U-X, have suggested a potential mechanism for their anti-inflammatory effects involving the modulation of the NF-κB/ROS signaling pathway.[7] In these studies, the compounds were found to suppress the generation of reactive oxygen species (ROS), which in turn may inactivate the NF-κB signaling pathway, leading to a downregulation of pro-inflammatory mediators.[7] It is plausible that **Chartarlactam A**'s effects on lipid metabolism could be mediated by related cellular signaling pathways, though further investigation is required.



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Caption: Proposed anti-inflammatory mechanism of Chartarlactams U-X.

## **Experimental Protocols**



This section details the general methodologies used in the isolation, characterization, and biological evaluation of chartarlactams.

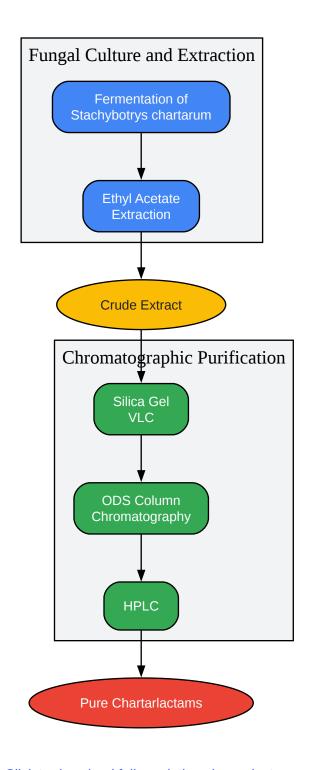
## **Fungal Strain and Fermentation**

- Fungal Strain: The fungus Stachybotrys chartarum (strain WGC-25C-6) was isolated from the marine sponge Niphates recondita.[4]
- Fermentation: The fungus was cultured in Fernbach flasks containing rice medium. The fermented material was then subjected to extraction.[4]

#### **Isolation and Purification**

The fermented material was extracted with ethyl acetate (EtOAc). The resulting extract was then purified using a combination of chromatographic techniques, including silica gel vacuum liquid chromatography, ODS column chromatography, and high-performance liquid chromatography (HPLC) to yield pure chartarlactam compounds.[4]





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Caption: General workflow for the isolation of Chartarlactams.

## **Antihyperlipidemic Activity Assay (HepG2 Cells)**



- Cell Culture: Human hepatoma (HepG2) cells were cultured under standard conditions (37

   °C, 5% CO2) in a suitable medium such as DMEM.[5]
- Treatment: Cells were treated with varying concentrations of the test compounds.
- Lipid Accumulation Measurement: The extent of lipid accumulation was assessed, often using Oil Red O staining, which visualizes intracellular lipid droplets. The lipid-lowering effects were then quantified.[2]

## **Antibacterial Activity Assay (MIC Determination)**

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains such as Staphylococcus aureus was determined using standard microdilution methods.

## **Cytotoxicity Assay**

- Cell Culture: HepG2 cells were maintained in DMEM under standard cell culture conditions. [5]
- Assay: The cytotoxic effects of the compounds were evaluated using the resazurin reduction assay (Alamar Blue assay). Cells were seeded in 96-well plates and treated with a range of compound concentrations (e.g., 0.1–100 μM). Cell viability was measured after a specified incubation period (e.g., 24 hours).[5]

## Conclusion

**Chartarlactam A** and its related phenylspirodrimane analogues represent a promising class of natural products with diverse biological activities. The antihyperlipidemic properties of **Chartarlactam A**, along with the antibacterial and antiviral activities of other chartarlactams, highlight their potential for further investigation in drug discovery and development. Future research should focus on elucidating the precise mechanisms of action, particularly the signaling pathways involved in their antihyperlipidemic effects, and on conducting more extensive structure-activity relationship studies to optimize their therapeutic potential.

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